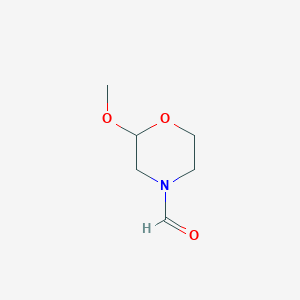

2-Methoxymorpholine-4-carbaldehyde

Description

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

2-methoxymorpholine-4-carbaldehyde |

InChI |

InChI=1S/C6H11NO3/c1-9-6-4-7(5-8)2-3-10-6/h5-6H,2-4H2,1H3 |

InChI Key |

DDAPRFUFJJBPBV-UHFFFAOYSA-N |

Canonical SMILES |

COC1CN(CCO1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxymorpholine 4 Carbaldehyde

Total Synthesis Strategies

Total synthesis could be approached through various convergent or linear strategies, leveraging either pre-existing chirality or inducing it asymmetrically.

A chiral pool approach utilizes readily available, inexpensive, enantiopure starting materials, such as amino acids or carbohydrates, to construct the chiral morpholine (B109124) core. A hypothetical route could commence from an enantiopure amino alcohol, which already contains the required stereocenter.

For instance, starting from (R)-2-amino-1-phenylethanol, a series of protection, cyclization, and functional group manipulations could be envisioned. The key would be the cyclization step to form the morpholine ring and the subsequent conversion of the phenyl group to a methoxy (B1213986) group.

Hypothetical Reaction Scheme from a Chiral Precursor

Asymmetric synthesis offers a powerful alternative for establishing the C2 stereocenter. One of the most efficient methods for preparing chiral 2-substituted morpholines is the asymmetric hydrogenation of dehydromorpholine precursors. rsc.orgresearchgate.netrsc.org This strategy involves the synthesis of a prochiral unsaturated morpholine, followed by a catalytic asymmetric hydrogenation to set the desired stereocenter.

A plausible pathway would involve the synthesis of a 2-substituted dehydromorpholine which could then be hydrogenated using a chiral catalyst, such as a rhodium complex with a bisphosphine ligand, to yield a chiral 2-substituted morpholine with high enantioselectivity (up to 99% ee has been reported for similar substrates). rsc.orgnih.gov The substituent at C2 would need to be a group that can be subsequently converted to a methoxy group.

Table 1: Hypothetical Asymmetric Hydrogenation Conditions

| Precursor | Catalyst | Solvent | Pressure (H₂) | Temperature | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| N-Boc-2-aryloxy-5,6-dihydromorpholine | [Rh(COD)₂(SKP)]BF₄ | DCM | 50 atm | rt | >95% (predicted) |

De novo synthesis strategies build the morpholine ring from acyclic precursors. Multicomponent reactions (MCRs) are particularly attractive for this purpose as they can rapidly generate molecular complexity. acs.orgnih.gov A Ugi-type MCR followed by an intramolecular cyclization could be a viable route. For instance, the reaction of an amino alcohol, an aldehyde, an isocyanide, and a suitable acid component could generate an intermediate that, upon cyclization, yields a substituted morpholine.

The challenge in this approach would be the selection of components that lead to the specific 2-methoxy substitution pattern. An α-hydroxy aldehyde could potentially be used to introduce the oxygen functionality at the desired position. nih.gov

The introduction of the methoxy group at the C2 position is a critical step. If the morpholine ring is synthesized without this feature, a regioselective functionalization is required. This could potentially be achieved through several methods:

Oxidative Methoxyaltion: Direct oxidation of the N-protected morpholine at the C2 position using an oxidant like DDQ in the presence of methanol (B129727).

Radical Alkoxylation: Photoredox-catalyzed methods could enable the introduction of a methoxy group via a radical intermediate.

From a 2-Lactone: Reduction of a morpholin-2-one (B1368128) derivative to the corresponding lactol, followed by trapping with methanol under acidic conditions to form the methyl acetal (B89532).

The final step in the proposed synthesis is the formylation of the morpholine nitrogen. This is a common transformation for secondary amines. acs.orgmdpi.comnih.gov

Table 2: Potential Formylating Agents and Conditions

| Formylating Agent | Catalyst/Reagent | Conditions | Reported Yields (for similar amines) |

|---|---|---|---|

| Formic Acid | Iodine (catalytic) | Solvent-free, 70°C | High organic-chemistry.org |

| Methanol | AuPd–Fe₃O₄ nanoparticles, O₂ | Room Temperature | Good to Excellent mdpi.com |

| Paraformaldehyde | Au/TiO₂ | Oxidative coupling | High researchgate.net |

| DMF/POCl₃ | Vilsmeier-Haack Reagent | 0°C to rt | Variable |

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich systems, but the Vilsmeier reagent (formed from DMF and POCl₃) can also effectively formylate secondary amines. organic-chemistry.orgwikipedia.orgchemeurope.com The reaction proceeds through the formation of a chloroiminium ion, which is attacked by the secondary amine. A subsequent hydrolysis step yields the N-formylated product. chemistrysteps.com This method is generally high-yielding and proceeds under mild conditions, making it a strong candidate for the final step in the synthesis of 2-Methoxymorpholine-4-carbaldehyde.

Formylation Reactions for Carbaldehyde Installation

Reduction of Carboxylic Acid Derivatives

The reduction of carboxylic acid derivatives to aldehydes is a fundamental transformation in organic synthesis. For the synthesis of 2-Methoxymorpholine-4-carbaldehyde, this approach would likely start from a corresponding carboxylic acid or its more reactive derivative, which would be reduced to the desired aldehyde.

A common strategy involves the use of hydride reagents. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce carboxylic acids and their derivatives to the corresponding primary alcohols, modified and less reactive hydride reagents can be employed to stop the reduction at the aldehyde stage. acs.org For instance, the use of lithium tri-tert-butoxyaluminohydride (LiAl(O-t-Bu)₃H) is a well-established method for the partial reduction of acid chlorides to aldehydes. acs.org

In the context of synthesizing 2-Methoxymorpholine-4-carbaldehyde, a plausible route would involve the initial preparation of a suitable carboxylic acid derivative of 2-methoxymorpholine (B3390377), such as an acid chloride or an ester. This precursor would then be subjected to a controlled reduction.

Hypothetical Reaction Scheme:

Table 1: Comparison of Reducing Agents for Aldehyde Synthesis

| Reducing Agent | Substrate | Typical Conditions | Advantages | Limitations |

| Lithium tri-tert-butoxyaluminohydride (LtBAH) | Acid Chlorides | Anhydrous THF, low temperature (-78 °C) | High yields, good selectivity for aldehydes | Requires prior conversion to acid chloride, moisture sensitive |

| Diisobutylaluminium hydride (DIBAL-H) | Esters, Lactones | Anhydrous toluene (B28343) or THF, low temperature (-78 °C) | Can reduce esters to aldehydes, widely used | Over-reduction to alcohol can be a side reaction if not carefully controlled |

| Sodium Triacetoxyborohydride (STAB) | N-acylpyridinium salts | Dichloromethane, room temperature | Mild conditions, tolerant of many functional groups | Requires activation of the carboxylic acid |

This table presents a generalized comparison of reagents and is not based on the specific synthesis of 2-Methoxymorpholine-4-carbaldehyde, for which specific literature data is not available.

Oxidation of Primary Alcohols

An alternative and very common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In this approach, (2-methoxymorpholin-4-yl)methanol would be the key intermediate. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent being crucial to prevent over-oxidation to the carboxylic acid.

Reagents such as Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are widely used for the mild oxidation of primary alcohols to aldehydes. europub.co.uk These reagents offer the advantage of high yields and compatibility with a range of functional groups under relatively mild conditions. Another approach involves Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, or the Parikh-Doering oxidation, which uses the SO₃-pyridine complex.

Hypothetical Reaction Scheme:

Table 2: Common Oxidizing Agents for Primary Alcohol to Aldehyde Conversion

| Oxidizing Agent | Typical Conditions | Advantages | Limitations |

| Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature | Reliable and effective for a wide range of substrates | Chromium-based reagent, which is toxic and generates hazardous waste |

| Dess-Martin periodinane (DMP) | Dichloromethane, room temperature | Mild conditions, high yields, short reaction times | Can be explosive under certain conditions, relatively expensive |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine, -78 °C to rt | High yields, avoids heavy metals | Requires low temperatures, can produce unpleasant odors (dimethyl sulfide) |

| TEMPO-mediated oxidation | TEMPO (catalyst), co-oxidant (e.g., bleach) | Catalytic, environmentally friendlier | Can be substrate-dependent, may require careful optimization |

This table presents a generalized comparison of reagents and is not based on the specific synthesis of 2-Methoxymorpholine-4-carbaldehyde, for which specific literature data is not available.

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as improved safety, scalability, and reaction control. The continuous synthesis of morpholine derivatives has been reported, highlighting the potential for applying this technology to produce 2-Methoxymorpholine-4-carbaldehyde. organic-chemistry.org

A flow-based synthesis could involve pumping the starting materials through a heated reactor containing a packed bed of a solid-supported reagent or catalyst. For example, a flow process for the oxidation of (2-methoxymorpholin-4-yl)methanol could utilize a column packed with a supported oxidizing agent, allowing for the continuous production of the aldehyde with simplified purification. Similarly, a reduction of a carboxylic acid derivative could be performed in a flow reactor with a packed-bed of a supported hydride reagent.

A photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been demonstrated to provide substituted morpholines under continuous flow conditions, showcasing the innovative ways flow chemistry can be applied in this area. organic-chemistry.org

Table 3: Potential Flow Chemistry Setups for Aldehyde Synthesis

| Flow Reactor Type | Reagents/Catalyst | Potential Advantages | Challenges |

| Packed-Bed Reactor | Solid-supported oxidizing or reducing agent | Ease of product separation, reusability of the reagent/catalyst, enhanced safety | Potential for clogging, pressure drop, ensuring uniform flow |

| Microreactor | Liquid-phase reagents mixed in microchannels | Excellent heat and mass transfer, precise control over reaction time and temperature | Lower throughput for large-scale production, potential for channel blockage |

| Photocatalytic Flow Reactor | Organic photocatalyst, Lewis acid additive | Access to novel reaction pathways, mild reaction conditions, high efficiency | Requires a light source, quantum yield can affect efficiency, catalyst stability |

This table illustrates hypothetical flow chemistry setups and is not based on specific literature for the synthesis of 2-Methoxymorpholine-4-carbaldehyde.

Catalytic Synthesis Innovations

The development of catalytic methods is a cornerstone of green and efficient chemistry. Both organocatalysis and transition-metal catalysis offer promising avenues for the synthesis of complex molecules like 2-Methoxymorpholine-4-carbaldehyde.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. For the construction of the chiral 2-substituted morpholine core, an organocatalytic approach could provide high levels of stereocontrol. For instance, organocatalytic enantioselective desymmetric double aza-Michael addition cascades have been developed to access functionalized fused morpholines with excellent yields and stereoselectivities. acs.org While not directly applicable to the target molecule, the principle of using a chiral organocatalyst to induce stereoselectivity in the formation of the morpholine ring is highly relevant.

Furthermore, morpholine-based organocatalysts themselves have been developed for reactions such as the 1,4-addition of aldehydes to nitroolefins, indicating the versatility of the morpholine scaffold in catalysis. nih.govfrontiersin.org

Transition-Metal Catalyzed Routes

Transition-metal catalysis provides a vast toolbox for the formation of C-N and C-O bonds, which are key to the construction of the morpholine ring. Palladium-catalyzed hydroamination has been used in the stereoselective synthesis of 2,5-disubstituted morpholines. rsc.org This type of methodology could potentially be adapted for the synthesis of a 2-methoxymorpholine precursor.

Copper-promoted oxyamination of alkenes has also been reported as a method for the stereoselective synthesis of 2-aminomethyl functionalized morpholines. nih.gov This reaction proceeds with good to excellent yields and high levels of diastereoselectivity, offering a potential pathway to introduce functionality at the C2 position with stereochemical control.

Stereochemical Control in Synthesis

Controlling the stereochemistry at the C2 position is a critical aspect of the synthesis of 2-Methoxymorpholine-4-carbaldehyde. The choice of synthetic strategy will directly impact the stereochemical outcome.

For syntheses starting from a chiral precursor, such as an enantiomerically pure amino alcohol, the stereochemistry can be pre-determined. For example, efficient and highly stereoselective methods for the preparation of trans-2,5-disubstituted morpholine derivatives have been described starting from readily available, enantiomerically pure epoxides and amino alcohols. acs.org

Asymmetric catalysis, as discussed in the organocatalysis and transition-metal catalysis sections, offers another powerful approach. The use of chiral catalysts can enable the creation of the C2 stereocenter with high enantiomeric excess from achiral starting materials. For instance, organocatalytic enantioselective chlorocycloetherification has been used to access chiral 2,2-disubstituted morpholines. rsc.org

Table 4: Strategies for Stereochemical Control

| Strategy | Description | Potential Advantages | Potential Challenges |

| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor that already contains the desired stereocenter. | Predictable stereochemical outcome, well-established methods. | Limited availability and cost of chiral starting materials. |

| Asymmetric Organocatalysis | Use of a chiral organic molecule to catalyze the formation of the stereocenter. | Avoids toxic metals, often mild reaction conditions, high enantioselectivities. | Catalyst loading can be high, may require optimization for specific substrates. |

| Asymmetric Transition-Metal Catalysis | Use of a chiral ligand complexed to a transition metal to induce stereoselectivity. | High turnover numbers, broad substrate scope, high enantioselectivities. | Cost and toxicity of metal catalysts, sensitivity to air and moisture. |

| Diastereoselective Reactions | Utilizing existing stereocenters in the molecule to direct the formation of a new stereocenter. | Can be highly efficient and selective, relies on thermodynamic or kinetic control. | Requires a pre-existing stereocenter, separation of diastereomers may be necessary. |

This table provides a general overview of strategies for stereocontrol and is not based on specific literature for the synthesis of 2-Methoxymorpholine-4-carbaldehyde.

Diastereoselective Protocols for 2,3-trans and 2,3-cis Isomers

The diastereoselective synthesis of 2,3-substituted morpholines presents a considerable challenge, requiring precise control over the formation of two adjacent stereocenters. Methodologies to access both trans and cis isomers are crucial for exploring the structure-activity relationships of potential drug candidates.

One plausible approach to the diastereoselective synthesis of 2,3-disubstituted morpholines involves an intramolecular cyclization of an appropriately substituted amino alcohol precursor. The stereochemistry of the final product can often be directed by the stereochemistry of the starting material or controlled by the reaction conditions.

A potential strategy for accessing both cis and trans isomers of a 2-hydroxy-3-substituted morpholine precursor is through the diastereoselective reduction of a morpholin-3-one (B89469) intermediate. The subsequent methylation of the C-2 hydroxyl group would then lead to the desired 2-methoxy-3-substituted morpholine. The final N-formylation step would yield the target compound.

For instance, a rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent diastereoselectivity nih.gov. While not specifically targeting a 2-methoxy derivative, this methodology provides a framework for controlling the relative stereochemistry of substituents on the morpholine ring. Another approach involves the photocatalytic diastereoselective annulation of readily available starting materials to construct tri- and tetra-substituted morpholines ajgreenchem.com.

A hypothetical diastereoselective synthesis of 2,3-trans and 2,3-cis-2-methoxymorpholine-4-carbaldehyde could proceed as follows:

Scheme 1: Proposed Diastereoselective Synthesis of 2,3-trans and 2,3-cis Isomers

The diastereomeric ratio of the products would be highly dependent on the choice of catalyst and reaction conditions, as demonstrated in the synthesis of other substituted morpholines where diastereomeric ratios greater than 20:1 have been achieved nih.gov.

| Step | Reagents and Conditions | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |

| 1 | Starting Material to Morpholin-2-one | 3-Substituted-morpholin-2-one | - | 75-85 |

| 2a | Diastereoselective Reduction (trans) | trans-2-Hydroxy-3-substituted-morpholine | >95:5 | 80-90 |

| 2b | Diastereoselective Reduction (cis) | cis-2-Hydroxy-3-substituted-morpholine | >5:95 | 80-90 |

| 3 | Methylation (e.g., NaH, MeI) | 2-Methoxy-3-substituted-morpholine | >95:5 or <5:95 | 85-95 |

| 4 | N-Formylation (e.g., HCOOH, EDCI) | 2-Methoxy-3-substituted-morpholine-4-carbaldehyde | >95:5 or <5:95 | 90-98 |

This is a hypothetical data table based on typical results for similar reactions.

Enantioselective Methodologies

The development of enantioselective methods for the synthesis of chiral morpholines is critical for the preparation of enantiomerically pure pharmaceutical agents. Several strategies have been developed for the asymmetric synthesis of substituted morpholines, often relying on chiral auxiliaries, chiral catalysts, or the use of enantiomerically pure starting materials.

One established method for achieving high enantioselectivity is through the use of organocatalysis. For example, cinchona alkaloid-derived catalysts have been successfully employed in the asymmetric halocyclization of alkenols to furnish chiral morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities nih.gov.

Another powerful technique is the use of metal-catalyzed asymmetric reactions. For instance, palladium-catalyzed carboamination reactions have been utilized for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, generating the products as single stereoisomers nih.gov.

A proposed enantioselective synthesis of a specific enantiomer of 2-methoxymorpholine-4-carbaldehyde could involve an asymmetric cyclization as the key step.

Scheme 2: Proposed Enantioselective Synthesis

The enantiomeric excess (ee) of the final product would be determined by the effectiveness of the chiral catalyst in the key cyclization step. Enantioselectivities of up to >99% have been reported for the synthesis of other chiral morpholines using such methods nih.gov.

| Step | Reagents and Conditions | Product | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Asymmetric Cyclization | Enantioenriched 2-Hydroxymorpholine | 90-99 | 70-85 |

| 2 | Methylation (e.g., NaH, MeI) | Enantioenriched 2-Methoxymorpholine | 90-99 | 85-95 |

| 3 | N-Formylation (e.g., HCOOH, EDCI) | Enantioenriched 2-Methoxymorpholine-4-carbaldehyde | 90-99 | 90-98 |

This is a hypothetical data table based on typical results for similar reactions.

Based on a comprehensive review of scientific literature, there is no specific information available for the chemical compound “2-Methoxymorpholine-4-carbaldehyde” and its applications as a chiral building block or an intermediate in the synthesis of heterocyclic compounds as outlined in the request.

While the synthesis and application of analogous structures, such as 2-methoxypiperidine-1-carbaldehyde, are documented, the strict focus on "2-Methoxymorpholine-4-carbaldehyde" cannot be fulfilled with the currently available scientific data. Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible.

Applications in Complex Molecule Synthesis

Utility in Natural Product Synthesis

The structural features of 2-Methoxymorpholine-4-carbaldehyde, including its chiral nature, the presence of a reactive aldehyde group, and the morpholine (B109124) scaffold, make it a promising precursor in the synthesis of various natural products.

Alkaloids represent a large and diverse family of naturally occurring compounds, many of which possess significant physiological activity. The synthesis of alkaloids often relies on the construction of nitrogen-containing heterocyclic systems. The morpholine ring of 2-Methoxymorpholine-4-carbaldehyde can serve as a latent piperidine (B6355638) or other nitrogenous core structure found in many alkaloids.

While direct literature examples detailing the use of 2-Methoxymorpholine-4-carbaldehyde in alkaloid synthesis are not prevalent, its potential can be inferred from established synthetic strategies. The aldehyde functionality can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) reactions, Wittig reactions, and Mannich reactions, to build the carbon skeleton of the target alkaloid. The N-formyl group can be readily removed under mild conditions to liberate the secondary amine, which can then be engaged in further cyclization or functionalization steps.

For instance, the reductive amination of the aldehyde followed by intramolecular cyclization is a common strategy for constructing piperidine rings. The stereocenter at the 2-position, bearing the methoxy (B1213986) group, can direct the stereochemical outcome of subsequent transformations, making it a valuable tool for asymmetric synthesis.

Table 1: Potential Reactions of 2-Methoxymorpholine-4-carbaldehyde in Alkaloid Synthesis

| Reaction Type | Reagent/Conditions | Resulting Structure/Intermediate | Potential Alkaloid Class |

| Pictet-Spengler Reaction | Tryptamine derivative, acid catalyst | Tetrahydro-β-carboline derivative | Indole alkaloids |

| Mannich Reaction | Active methylene (B1212753) compound, secondary amine | β-Amino carbonyl compound | Various piperidine alkaloids |

| Aldol Condensation | Ketone or aldehyde | α,β-Unsaturated aldehyde | Precursor for further elaboration |

| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | N-Substituted morpholine | Precursor for N-heterocycles |

Terpenoids and steroids are classes of natural products characterized by their complex, polycyclic carbon skeletons. The synthesis of these molecules often requires chiral building blocks to control the stereochemistry of the final product. While not a conventional precursor for these isoprenoid-based structures, the unique functionality of 2-Methoxymorpholine-4-carbaldehyde could offer novel synthetic disconnections.

The aldehyde group can act as a handle for the introduction of carbon chains through olefination or addition reactions. The chiral morpholine moiety could be employed to induce stereoselectivity in these additions. In a hypothetical scenario, the morpholine ring could be opened at a later stage to reveal a functionalized acyclic chain, which could then be cyclized to form parts of a terpenoid or steroid backbone. The methoxy group at the 2-position could influence the facial selectivity of reactions at the aldehyde, providing a means to control the stereochemistry of newly formed chiral centers.

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Therefore, morpholine-based building blocks are highly valuable in the construction of DOS libraries.

Research has demonstrated the utility of morpholine derivatives in DOS. For example, a related compound, a 2-methoxy-morpholine derivative, has been synthesized as part of a strategy to create constrained morpholine amino acids. researchgate.net This synthesis involves a key reductive amination of an acetal (B89532) followed by acid-promoted O-desilylation and intramolecular trans-acetalization. researchgate.net This highlights the feasibility of constructing the core of 2-Methoxymorpholine-4-carbaldehyde.

The aldehyde functionality of 2-Methoxymorpholine-4-carbaldehyde provides a key point for diversification. A library of compounds can be rapidly generated by reacting the aldehyde with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, or ylides. Furthermore, the N-formyl group can be replaced with a wide range of substituents to further expand the chemical space of the library.

Table 2: Diversification of 2-Methoxymorpholine-4-carbaldehyde in DOS

| Reaction Type | Reagent Class | Resulting Functional Group |

| Grignard Reaction | RMgX | Secondary alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Reductive Amination | RNH₂ | Secondary amine |

| Acylation of N-H | RCOCl | N-Acyl morpholine |

| Ugi Reaction | Isocyanide, carboxylic acid, amine | α-Acylamino amide |

The combination of the chiral morpholine scaffold with the versatile reactivity of the aldehyde group makes 2-Methoxymorpholine-4-carbaldehyde a powerful tool for generating sp³-rich, stereochemically complex molecules, which are highly desirable for drug discovery programs.

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the mechanistic investigations and reaction pathway elucidation for 2-Methoxymorpholine-4-carbaldehyde. Consequently, the detailed information required to populate the requested sections on reaction mechanisms, stereochemical outcomes, kinetic studies, and the role of solvation and catalysis for this particular compound could not be located.

General chemical principles suggest that as a morpholine carbaldehyde, this compound would likely undergo reactions typical of aldehydes and morpholines. However, without specific research on 2-Methoxymorpholine-4-carbaldehyde, any discussion of its reaction mechanisms, stereochemistry, kinetics, and the influence of solvents and catalysts would be speculative.

Therefore, this article cannot be completed as requested due to the absence of specific scientific data for 2-Methoxymorpholine-4-carbaldehyde in the provided search results.

Computational and Theoretical Studies

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are instrumental in exploring the conformational landscape of 2-Methoxymorpholine-4-carbaldehyde. The molecule's morpholine (B109124) ring can adopt various conformations, such as chair, boat, and twist-boat, which are further influenced by the stereochemistry at the 2-position and the orientation of the 4-carbaldehyde group.

Computational methods, particularly Density Functional Theory (DFT), are employed to determine the relative stabilities of these conformers. By calculating the potential energy surface, researchers can identify the global minimum energy structure and other low-energy conformers that are likely to be populated at room temperature. These calculations often involve geometry optimization of various possible starting structures.

For a comprehensive analysis, theoretical vibrational frequency calculations are performed. The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized geometries correspond to true energy minima. The calculated thermodynamic properties, such as enthalpy and Gibbs free energy, provide a quantitative measure of the relative stability of the different conformers.

A study on a related substituted morpholine derivative utilized DFT calculations with the B3LYP functional and the 6-311G(d,p) basis set to analyze its molecular structure. epstem.net Similar methodologies can be applied to 2-Methoxymorpholine-4-carbaldehyde to elucidate its preferred three-dimensional structure.

Table 1: Representative Conformational Analysis Data for a Morpholine Derivative This table presents hypothetical data to illustrate typical results from conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Chair (equatorial methoxy) | 0.00 | 75.3 |

| Chair (axial methoxy) | 1.20 | 14.5 |

| Twist-Boat | 3.50 | 10.2 |

Prediction of Reactivity and Selectivity via DFT Methods

Density Functional Theory (DFT) is a powerful tool for predicting the chemical reactivity and selectivity of 2-Methoxymorpholine-4-carbaldehyde. pmf.unsa.ba By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—key insights into the molecule's reactivity can be gained.

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, highlighting its electrophilic nature. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability; a larger gap suggests lower reactivity. pmf.unsa.ba

Conceptual DFT provides a framework for quantifying reactivity through various descriptors. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters can be calculated from the energies of the frontier orbitals and are invaluable for comparing the reactivity of 2-Methoxymorpholine-4-carbaldehyde with other molecules or for understanding how substitutions on the morpholine ring affect its reactivity.

For instance, the calculated electrostatic potential map can visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack. In the case of 2-Methoxymorpholine-4-carbaldehyde, the carbonyl carbon of the carbaldehyde group is expected to be a primary electrophilic site.

Table 2: Representative DFT Reactivity Descriptors This table presents hypothetical data to illustrate typical DFT-derived reactivity descriptors.

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 6.36 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 3.18 |

| Electrophilicity Index (ω) | 2.60 |

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 2-Methoxymorpholine-4-carbaldehyde, providing insights into reaction mechanisms and conformational flexibility over time. nih.gov By simulating the motion of atoms and molecules, MD can elucidate the pathways of chemical reactions, including the identification of transition states and intermediates.

When studying reactions involving 2-Methoxymorpholine-4-carbaldehyde, MD simulations can be employed to explore the conformational changes that occur during a reaction, the role of solvent molecules, and the energetic barriers associated with different reaction pathways. This is particularly useful for understanding stereoselectivity, where the simulations can reveal why one stereoisomeric product is favored over another.

For example, in a reaction involving the addition of a nucleophile to the carbonyl group, MD simulations could track the trajectory of the nucleophile as it approaches the aldehyde, providing a detailed picture of the bond-forming process. These simulations can be run under various conditions (e.g., different temperatures, solvents) to assess their impact on the reaction outcome.

Structure-Activity Relationship (SAR) Derivations from Theoretical Models

Theoretical models are pivotal in establishing Structure-Activity Relationships (SAR) for derivatives of 2-Methoxymorpholine-4-carbaldehyde. By systematically modifying the structure of the parent molecule in silico and calculating relevant electronic and steric properties, it is possible to build predictive models that correlate these properties with a specific biological activity or chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies often involve the generation of a dataset of 2-Methoxymorpholine-4-carbaldehyde analogs and the calculation of a wide range of molecular descriptors. These descriptors can include constitutional, topological, and quantum chemical parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that links the descriptors to the observed activity.

These SAR models can guide the design of new derivatives with enhanced properties. For example, if a model indicates that increased electron density on the morpholine oxygen is correlated with higher biological activity, new derivatives can be designed with electron-donating groups to test this hypothesis.

Computational Design of Novel Derivatives and Reaction Pathways

The insights gained from quantum chemical calculations and theoretical modeling can be harnessed for the computational design of novel derivatives of 2-Methoxymorpholine-4-carbaldehyde with tailored properties. nih.gov By leveraging an understanding of the molecule's SAR, new structures can be proposed and evaluated in silico before any synthetic work is undertaken, saving time and resources.

For example, if the goal is to develop a more potent analog for a specific biological target, computational docking studies can be performed to predict the binding affinity of virtual derivatives to the target's active site. The results of these docking simulations can prioritize the synthesis of the most promising candidates.

Furthermore, computational methods can be used to explore and design novel reaction pathways for the synthesis of 2-Methoxymorpholine-4-carbaldehyde and its derivatives. By calculating the thermodynamics and kinetics of potential synthetic routes, it is possible to identify the most efficient and selective methods for their preparation.

Derivatization and Analogue Synthesis

Synthesis of Substituted 2-Methoxymorpholine-4-carbaldehydes

The synthesis of analogues with substituents on the morpholine (B109124) ring can be approached through various synthetic strategies, targeting the carbon atoms of the heterocyclic core.

Introducing alkyl, aryl, or heteroaryl groups onto the morpholine ring of 2-Methoxymorpholine-4-carbaldehyde can be achieved by starting with appropriately substituted precursors, such as substituted 2-aminoethanols, before the formation of the morpholine ring. For instance, the reaction of a substituted 2-aminoethanol with an appropriate reagent can lead to a substituted morpholine structure. nih.gov

Alternatively, direct C-H activation and functionalization of the morpholine ring is a more modern approach, although it can present challenges in terms of regioselectivity. Metal-catalyzed cross-coupling reactions, such as the arylation of amines with aryl halides, provide a potential route for introducing aryl substituents. researchgate.net While typically targeting the nitrogen atom, modifications of this methodology could potentially be adapted for C-H arylation on the morpholine ring under specific catalytic conditions.

Table 1: Potential Substitutions on the Morpholine Ring

| Substituent Type | Example Substituent | Potential Synthetic Approach |

|---|---|---|

| Alkyl | Methyl, Ethyl, Isopropyl | Synthesis from substituted amino alcohol precursors |

| Aryl | Phenyl, 4-Chlorophenyl | N-Arylation of a precursor followed by ring formation researchgate.net |

Halogenation and Other Functional Group Additions

The introduction of halogens or other functional groups onto the morpholine ring can provide handles for further synthetic transformations. Direct halogenation of saturated heterocycles like morpholine can be challenging due to the lack of reactivity of the C-H bonds. However, radical halogenation could potentially introduce halogens at various positions, though likely with low selectivity.

A more controlled approach would involve the synthesis of the morpholine ring from precursors already bearing the desired functional groups. For example, starting with a functionalized epoxide or amino alcohol would allow for the incorporation of groups like hydroxyls, which could then be converted to other functionalities.

Transformations of the Carbaldehyde Moiety to Other Functional Groups

The carbaldehyde group is a highly versatile functional group that can be readily converted into a wide range of other moieties, significantly expanding the chemical diversity of derivatives.

The reaction of the aldehyde group of 2-Methoxymorpholine-4-carbaldehyde with primary amines, hydroxylamine (B1172632), or hydrazines provides a straightforward route to imines (Schiff bases), oximes, and hydrazones, respectively. These condensation reactions are typically acid-catalyzed and involve the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com

Imines: Formed by reacting the aldehyde with a primary amine (R-NH₂). The reaction is reversible and often requires the removal of water to drive it to completion. operachem.com

Oximes: Prepared by treating the aldehyde with hydroxylamine (NH₂OH). This reaction is often used for the characterization and purification of carbonyl compounds. asianpubs.orgnih.gov The synthesis can be carried out under mild, solvent-free grinding conditions or in solution. nih.govarpgweb.com

Hydrazones: Synthesized through the condensation of the aldehyde with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine). nih.govorganic-chemistry.org These reactions are common for creating derivatives with potential biological activity. rsc.orgresearchgate.net

Table 2: Synthesis of Imines, Oximes, and Hydrazones

| Derivative | Reagent | General Reaction Conditions |

|---|---|---|

| Imine | R-NH₂ (e.g., Aniline, Benzylamine) | Acid catalysis (e.g., acetic acid), often with azeotropic removal of water. operachem.com |

| Oxime | NH₂OH·HCl | Base (e.g., Na₂CO₃, pyridine) in a solvent like ethanol, or solvent-free grinding. asianpubs.orgijprajournal.com |

Conversion to Carboxylic Acid Derivatives (Esters, Amides)

The aldehyde functionality can be oxidized to a carboxylic acid, which then serves as a precursor for various derivatives such as esters and amides. Alternatively, direct oxidative conversion methods can be employed.

Esters: The aldehyde can be directly converted to an ester through oxidative esterification. This can be achieved using various oxidizing agents in the presence of an alcohol. organic-chemistry.org For example, N-heterocyclic carbenes can catalyze the oxidation of aldehydes to esters in the presence of an oxidant like manganese(IV) oxide. Another common method is the Fischer esterification, which involves reacting the corresponding carboxylic acid (obtained by oxidizing the aldehyde) with an alcohol under acidic conditions. masterorganicchemistry.com

Amides: Amides can be synthesized from the corresponding carboxylic acid using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) and an amine. nih.gov A more direct route is the oxidative amidation of the aldehyde with an amine. organic-chemistry.org This can be achieved using various catalysts and oxidants, providing a one-pot synthesis of amides. nih.gov Morpholine amides themselves are stable and can be used as acylating agents in organic synthesis. researchgate.net

Table 3: Synthesis of Carboxylic Acid Derivatives

| Derivative | Intermediate | Reagents | General Reaction Conditions |

|---|---|---|---|

| Carboxylic Acid | Aldehyde | Oxidizing agent (e.g., KMnO₄, CrO₃) | Oxidation in a suitable solvent. |

| Ester | Carboxylic Acid | Alcohol, Acid catalyst (e.g., H₂SO₄) | Fischer Esterification, reflux. masterorganicchemistry.com |

| Ester | Aldehyde | Alcohol, Oxidizing system (e.g., NHC/oxidant) | Oxidative esterification. organic-chemistry.org |

| Amide | Carboxylic Acid | Amine, Coupling agents (e.g., EDC, HOBt) | Room temperature in a polar aprotic solvent. nih.gov |

Synthesis of Morpholine-Fused Systems

The construction of fused ring systems involving the morpholine core can lead to conformationally constrained analogues with unique three-dimensional shapes. Such structures can be synthesized through intramolecular reactions or by building a new ring onto the existing morpholine scaffold.

One approach involves introducing a reactive substituent onto the morpholine ring that can then participate in a cyclization reaction with the carbaldehyde moiety or a derivative thereof. For example, a Wittig reaction on the carbaldehyde could introduce an alkene-containing side chain, which could then undergo a ring-closing metathesis with another unsaturated substituent on the morpholine ring.

Another strategy is to use the existing atoms of the morpholine ring as part of the newly formed ring. For instance, intramolecular cyclization of a suitably substituted N-allyl or N-propargyl morpholine derivative could lead to fused bicyclic systems. The synthesis of thieno[3,2-d]pyrimidine-fused morpholines demonstrates the possibility of constructing complex heterocyclic systems starting from a substituted morpholine. atlantis-press.com Furthermore, the Vilsmeier-Haack reaction, which is used to synthesize chloroquinoline-carbaldehydes, provides a template for how formyl groups can be integral to the formation of fused heterocyclic systems. ijsr.netchemijournal.com

Generation of Libraries of 2-Methoxymorpholine (B3390377) Derivatives for Research Screening

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of approved drugs and biologically active compounds. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive core for the development of compound libraries aimed at identifying novel therapeutic agents. The generation of diverse libraries of morpholine derivatives, including those based on a 2-methoxymorpholine framework, is a key strategy in high-throughput screening (HTS) campaigns to explore vast chemical space and identify hits against a wide array of biological targets.

The synthesis of morpholine-based libraries often employs combinatorial and parallel synthesis techniques to efficiently generate a large number of analogs. These approaches typically involve the reaction of a common morpholine core with a diverse set of building blocks. While specific examples detailing the use of 2-Methoxymorpholine-4-carbaldehyde as a direct precursor in large-scale library synthesis are not extensively documented in publicly available research, the principles of morpholine derivatization can be applied to this starting material. The aldehyde functionality at the 4-position serves as a versatile handle for a variety of chemical transformations, such as reductive amination, allowing for the introduction of a wide range of substituents.

A systematic approach to building diversity into morpholine-based libraries involves varying the substitution patterns at different positions of the morpholine ring. This can be achieved through the use of diverse starting materials and multi-step synthetic sequences. For instance, a collection of methyl-substituted morpholine acetic acid esters has been synthesized, systematically varying the regiochemistry and stereochemistry to create a diverse set of 24 unique compounds for screening and as building blocks for further library synthesis. nih.gov

Another strategy for generating morpholine-based libraries is the creation of more complex, three-dimensional scaffolds. An example of this is the synthesis of bis-morpholine spiroacetals, which are sp³-rich structures that introduce conformational rigidity, a desirable trait in drug candidates. acs.orgresearchgate.net A four-step synthesis has been developed to produce a scaffold containing two morpholine rings within a spiroacetal framework, which can then be further functionalized to create a diverse physical compound library. acs.orgresearchgate.net

The biological targets for morpholine-based libraries are diverse and span multiple therapeutic areas. For example, a library of morpholine-thiophene hybrid thiosemicarbazones was synthesized and screened for urease inhibitory activity, with the aim of identifying treatments for ureolytic bacterial infections. frontiersin.org This library demonstrated potent inhibition of the urease enzyme. frontiersin.org In another example, morpholine-substituted tetrahydroquinoline derivatives were designed as potential mTOR inhibitors for anticancer applications. researchgate.net

The following interactive data table provides examples of substituted morpholine derivatives that have been synthesized for inclusion in screening libraries, highlighting the diversity of the scaffolds and their intended biological applications.

| Compound Class | Scaffold Description | Diversity Elements | Therapeutic Area/Target |

| Methyl-substituted morpholine acetic acid esters | C-functionalized morpholines | Regiochemistry and stereochemistry of methyl and acetic acid ester groups | General screening, building blocks |

| Bis-morpholine spiroacetals | sp³-rich spiroacetal framework with two morpholine rings | Sequential functionalization of the two amine functionalities | General screening |

| Morpholine-thiophene hybrid thiosemicarbazones | Morpholine ring linked to a thiophene (B33073) thiosemicarbazone | Various substituents on the thiophene ring | Urease inhibition (antibacterial) |

| Morpholine-substituted tetrahydroquinolines | Tetrahydroquinoline core with a morpholine substituent | Fluorine/trifluoromethyl-substituted aromatic rings, amide linkage | mTOR inhibition (anticancer) |

The generation of such libraries, followed by high-throughput screening, is a powerful engine for modern drug discovery, enabling the rapid identification of compounds with desired biological activities. The versatility of the morpholine scaffold ensures its continued prominence in the design and synthesis of screening libraries.

Future Research Directions and Unexplored Potential

Integration into Automated Synthesis Platforms

The advent of automated synthesis platforms has revolutionized the process of drug discovery and materials development, enabling the rapid generation of compound libraries for high-throughput screening. The structural attributes of 2-Methoxymorpholine-4-carbaldehyde make it an intriguing candidate for incorporation into such systems.

Future research could focus on developing robust protocols for the use of 2-Methoxymorpholine-4-carbaldehyde in automated synthesis. This would involve the optimization of reaction conditions for a variety of transformations involving the aldehyde functionality, such as reductive amination, Wittig reactions, and aldol (B89426) condensations, within the constraints of automated systems. The stability of the 2-methoxy group under various reaction conditions would be a critical factor to investigate. The successful integration of this compound could lead to the automated synthesis of diverse libraries of chiral morpholine (B109124) derivatives, significantly accelerating the discovery of new bioactive molecules.

Exploration of Novel Catalytic Transformations

The inherent chirality and functionality of 2-Methoxymorpholine-4-carbaldehyde suggest its potential as a ligand or a chiral auxiliary in asymmetric catalysis. The nitrogen and oxygen atoms of the morpholine ring, along with the aldehyde oxygen, could act as coordination sites for metal catalysts.

Future investigations could explore the synthesis of transition metal complexes with ligands derived from 2-Methoxymorpholine-4-carbaldehyde. These complexes could then be screened for their efficacy in a range of catalytic transformations, including asymmetric hydrogenations, cycloadditions, and cross-coupling reactions. The stereoelectronic properties imparted by the 2-methoxy group could offer unique selectivity and reactivity profiles compared to existing ligand systems.

Application in Supramolecular Chemistry and Materials Science

Supramolecular chemistry, the study of non-covalent interactions, offers a pathway to the design of novel materials with tailored properties. The hydrogen bond accepting and donating potential of 2-Methoxymorpholine-4-carbaldehyde, along with its defined three-dimensional structure, makes it a promising building block for supramolecular assemblies.

Research in this area could focus on the design and synthesis of functional materials based on this morpholine derivative. For instance, its incorporation into polymers could lead to materials with specific recognition properties or enhanced thermal stability. Furthermore, the aldehyde group provides a handle for post-polymerization modification, allowing for the fine-tuning of material properties. The potential for forming ordered structures, such as liquid crystals or gels, through self-assembly driven by intermolecular forces, is another exciting avenue for exploration.

Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes. Future research on 2-Methoxymorpholine-4-carbaldehyde should prioritize the development of sustainable and environmentally benign synthesis methodologies.

This would involve exploring enzymatic or biocatalytic approaches for its synthesis, which could offer high selectivity and reduce the reliance on hazardous reagents. Additionally, the use of greener solvents, such as water or supercritical fluids, and the development of catalytic, atom-economical reactions for its production would be key research goals. Investigating the potential for recycling and reusing reagents and catalysts employed in its synthesis would further contribute to the sustainability of its production.

Advanced Spectroscopic Characterization for Complex Structure Determination

A thorough understanding of the three-dimensional structure of 2-Methoxymorpholine-4-carbaldehyde and its derivatives is crucial for elucidating its reactivity and potential applications. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

High-Resolution NMR Techniques for Stereochemical Assignment

The presence of a stereocenter at the 2-position of the morpholine ring necessitates the use of advanced Nuclear Magnetic Resonance (NMR) techniques for unambiguous stereochemical assignment. While standard 1D and 2D NMR experiments provide basic structural information, more sophisticated methods will be required for a complete understanding.

Future studies should employ techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine the relative stereochemistry of the methoxy (B1213986) group and the substituents on the morpholine ring. Furthermore, the use of chiral derivatizing agents in conjunction with NMR spectroscopy could be explored to determine the absolute configuration of the molecule.

Mass Spectrometry for Elucidating Reaction Pathways

Mass spectrometry (MS) is an indispensable tool for monitoring reaction progress and identifying intermediates, thereby providing insights into reaction mechanisms. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming the elemental composition of products and intermediates.

In the context of 2-Methoxymorpholine-4-carbaldehyde, future research could utilize techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to study its reactions. By coupling mass spectrometry with liquid chromatography (LC-MS), it would be possible to separate and identify products from complex reaction mixtures, offering a detailed picture of the reaction pathways. Tandem mass spectrometry (MS/MS) experiments could be employed to fragment ions of interest, providing valuable structural information about reaction intermediates and products.

X-Ray Crystallography for Absolute Configuration Determination

Should chiral resolution of 2-Methoxymorpholine-4-carbaldehyde be achieved, X-ray crystallography would be an indispensable tool for the unambiguous determination of the absolute configuration of its enantiomers. The presence of a stereocenter at the C2 position, bearing the methoxy group, makes this compound a candidate for applications in asymmetric synthesis.

X-ray crystallography provides a definitive three-dimensional structural elucidation of a crystalline compound. springernature.com For a chiral molecule like 2-Methoxymorpholine-4-carbaldehyde, obtaining a single crystal of an enantiomerically pure sample would allow for the determination of the spatial arrangement of the methoxy group and the rest of the morpholine ring. This technique is considered the gold standard for assigning absolute stereochemistry. springernature.comnih.gov

The process would involve:

Synthesis and Chiral Resolution: The first step would be the development of a synthetic route to 2-Methoxymorpholine-4-carbaldehyde and subsequent separation of its enantiomers, likely via chiral chromatography or diastereomeric salt formation.

Crystallization: Growing single crystals of sufficient quality of one or both enantiomers.

Data Collection and Analysis: Using an X-ray diffractometer to collect diffraction data, followed by structure solution and refinement. The Flack parameter is a critical value derived from the data that helps in confidently assigning the absolute structure. nih.goved.ac.uk

The insights gained from such a study would be crucial for understanding its stereochemical properties and for its potential application as a chiral auxiliary or building block in the synthesis of complex, stereochemically defined molecules. Chiral auxiliaries are compounds that can be temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The defined stereochemistry of 2-Methoxymorpholine-4-carbaldehyde, once determined, could be leveraged for this purpose.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.